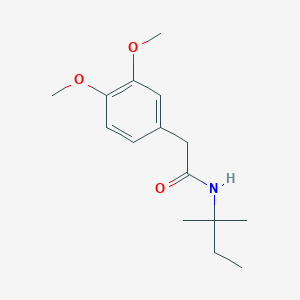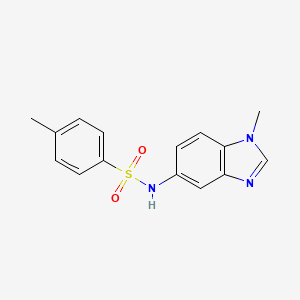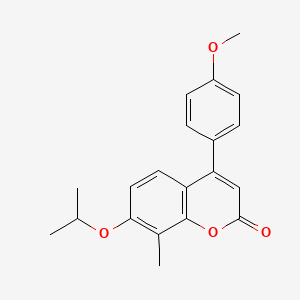
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can have various therapeutic effects.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide selectively inhibits FAAH, which leads to an increase in anandamide levels in the brain. Anandamide is an endocannabinoid that binds to CB1 receptors in the brain, which are involved in pain regulation, mood, and appetite. By increasing anandamide levels, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can activate CB1 receptors and produce various therapeutic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to increase anandamide levels in the brain, which can produce various biochemical and physiological effects. Anandamide is involved in pain regulation, mood, and appetite, and 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models of addiction. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has also been shown to increase food intake and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of anandamide in various physiological processes. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide is also relatively stable and can be administered orally or intraperitoneally. However, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has some limitations. It has a short half-life and may require multiple doses to produce sustained effects. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can also have off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide. One area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide in the treatment of addiction. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and clinical trials have shown promising results in the treatment of cannabis dependence. Another area of interest is the potential use of 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide in the treatment of pain. 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation in animal models, and clinical trials have shown promising results in the treatment of chronic pain. Finally, there is interest in developing more selective FAAH inhibitors that can produce therapeutic effects without off-target effects.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide can be synthesized by reacting 3,4-dimethoxybenzylamine with 1,1-dimethylpropyl chloroacetate in the presence of potassium carbonate and DMF. The resulting product is then treated with lithium aluminum hydride to reduce the ester group to an alcohol, which is then acetylated with acetic anhydride to yield 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been extensively studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pain and inflammation, improve mood, and reduce drug-seeking behavior in animal models of addiction. Clinical trials have also shown promising results in the treatment of chronic pain and anxiety disorders.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-15(2,3)16-14(17)10-11-7-8-12(18-4)13(9-11)19-5/h7-9H,6,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGYJVODMCSWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)


![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)



![N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)

![1-[(10-chloro-9-anthryl)methyl]-4-methylpiperazine](/img/structure/B5790068.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5790097.png)